4-(Aminomethyl)-1h-pyrrole-2-carboxylic acid ethyl ester hydrochloride
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Overview
Description
4-(Aminomethyl)-1h-pyrrole-2-carboxylic acid ethyl ester hydrochloride, is a heterocyclic compound with the empirical formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(aminomethyl)pyrrole-2-carboxylate hydrochloride typically involves the reaction of ethyl 4-formylpyrrole-2-carboxylate with an amine, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired 97% purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(aminomethyl)pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted pyrrole compounds.
Scientific Research Applications
Ethyl 4-(aminomethyl)pyrrole-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(aminomethyl)pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The pyrrole ring structure allows the compound to participate in various biochemical reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
- Ethyl ®-pyrrolidine-3-carboxylate hydrochloride
- Ethyl (S)-pyrrolidine-3-carboxylate hydrochloride
- 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid
Comparison: Ethyl 4-(aminomethyl)pyrrole-2-carboxylate hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
ethyl 4-(aminomethyl)-1H-pyrrole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-2-12-8(11)7-3-6(4-9)5-10-7;/h3,5,10H,2,4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZKLGCSWZVYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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